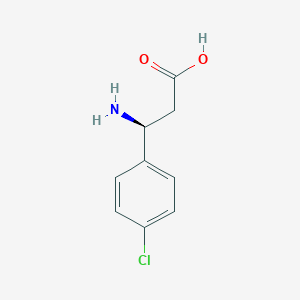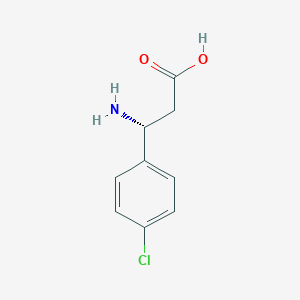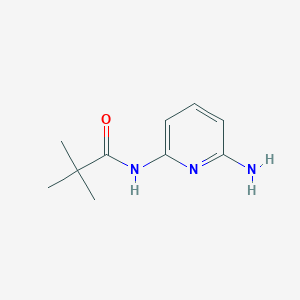
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide
Overview
Description
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide (NAPDMP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a compound that has been studied extensively for its ability to act as a neurotransmitter, as well as for its potential to serve as a drug target for various diseases. In
Scientific Research Applications
Chemical Synthesis and Properties
Research into N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide touches on its potential in chemical synthesis and the exploration of its properties. A comprehensive review by Boča, Jameson, and Linert (2011) covers the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), presenting the preparation procedures and properties of these compounds, including their different protonated and/or deprotonated forms. This research highlights the significance of exploring similar compounds for potential applications in various fields, including medicinal chemistry and materials science (Boča, Jameson, & Linert, 2011).
Regioselectivity in Bromination
Thapa, Brown, Balestri, and Taylor (2014) explored the regioselectivity of bromination in unsymmetrical dimethylpyridines. Their work provides insight into the chemical behavior of pyridine derivatives, demonstrating how nitrogen in the ring acts inductively, affecting the bromination of methyl groups. This study contributes to understanding the chemical reactivity and potential synthetic applications of N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide and related compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Medicinal and Biological Importance
The medicinal and biological significance of pyridine derivatives, including N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide, is highlighted in various studies. Pyridine derivatives exhibit a wide range of biological activities, and their importance in modern medicinal applications cannot be overstated. These compounds have been shown to possess anticancer, antibacterial, and anti-inflammatory properties among others, underscoring their potential in drug development and therapeutic interventions (Altaf et al., 2015).
Chemosensing Applications
The role of pyridine derivatives in chemosensing applications has also been extensively reviewed, emphasizing their capability to serve as highly effective chemosensors for the detection of various species. The structural versatility and electronic properties of these compounds make them ideal for crafting sensitive and selective detection systems, which are crucial in environmental monitoring, food safety, and diagnostic applications (Abu-Taweel et al., 2022).
properties
IUPAC Name |
N-(6-aminopyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQSQAMGUMPKIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567559 | |
| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-amino-2-pyridinyl)-2,2-dimethylpropanamide | |
CAS RN |
132784-74-8 | |
| Record name | N-(6-Aminopyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132784-74-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









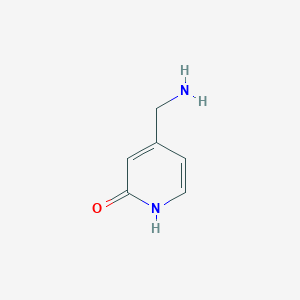
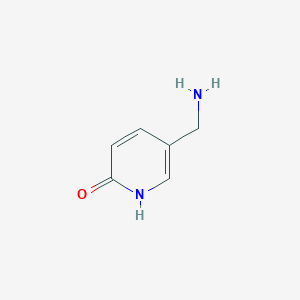

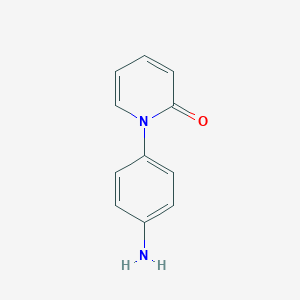
![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)
